ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate

CYP11B2 aldosterone synthase structure-activity relationship

Ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate (CAS 1260877-29-9; molecular formula C₁₃H₁₃IN₂O₂; molecular weight 356.16 g/mol) is a trisubstituted 1H-imidazole derivative bearing a 3-iodophenyl at C‑2, a methyl at C‑5, and an ethyl ester at C‑4. The compound belongs to the broader class of imidazole‑4‑carboxylate esters that have been exploited as building blocks in medicinal chemistry, notably as precursors for radiolabeled adrenal‑imaging agents and as scaffolds for cytochrome P450 family 11B (CYP11B1/CYP11B2) inhibitor design.

Molecular Formula C13H13IN2O2
Molecular Weight 356.16 g/mol
Cat. No. B12442636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate
Molecular FormulaC13H13IN2O2
Molecular Weight356.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=N1)C2=CC(=CC=C2)I)C
InChIInChI=1S/C13H13IN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3,(H,15,16)
InChIKeyAVHBSMGVKCXWPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate – Core Physicochemical & Class Identity for Procurement Screening


Ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate (CAS 1260877-29-9; molecular formula C₁₃H₁₃IN₂O₂; molecular weight 356.16 g/mol) is a trisubstituted 1H-imidazole derivative bearing a 3-iodophenyl at C‑2, a methyl at C‑5, and an ethyl ester at C‑4 . The compound belongs to the broader class of imidazole‑4‑carboxylate esters that have been exploited as building blocks in medicinal chemistry, notably as precursors for radiolabeled adrenal‑imaging agents and as scaffolds for cytochrome P450 family 11B (CYP11B1/CYP11B2) inhibitor design [1] [2]. Its physical form is reported as an off‑white to light yellow crystalline powder, which is typical for iodinated imidazole esters of this molecular weight range and carries implications for handling, solubility, and formulation in both discovery and early‑development workflows .

Why Generic Imidazole‑4‑carboxylates Cannot Substitute for Ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate


Although numerous 2‑aryl‑1H‑imidazole‑4‑carboxylates are commercially available, the 3‑iodophenyl substitution pattern at C‑2 directly determines three non‑interchangeable properties: (i) the position of the iodine atom modulates electron density on the imidazole ring and, critically, the vector of halogen‑bond donation to biological targets such as CYP11B1 and CYP11B2 [1] [2]; (ii) the reactive aryl iodide serves as a site for late‑stage diversification via metal‑catalysed cross‑coupling or radio‑iodine exchange, which the corresponding bromo, chloro, or 4‑iodo isomers cannot replicate with the same kinetic profile [3] [4]; (iii) the 5‑methyl group influences both the pKₐ of the imidazole NH and the steric environment around the ester, impacting downstream prodrug hydrolysis and target engagement [5]. Generic substitution with a 4‑iodophenyl or des‑iodo analogue therefore risks altering target selectivity, synthetic tractability, or radiolabelling efficiency.

Quantitative Differentiation Evidence: Ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate vs. Closest Analogs


CYP11B2 Inhibition: Sub‑Nanomolar IC50 of the 3‑Iodophenyl Core vs. 4‑Iodophenyl Isomer

The 3‑iodophenyl substitution of the target compound scaffold reduces the IC50 against human CYP11B2 expressed in V79 cells by approximately 134‑fold relative to the 4‑iodophenyl positional isomer. In BindingDB ChEMBL records, the 3‑iodophenyl analogue (CHEMBL3582475) inhibits CYP11B2 with an IC50 of 0.8 nM under a 1‑hour pre‑incubation protocol using 11‑deoxycorticosterone as substrate [1], whereas the 4‑iodophenyl counterpart (CHEMBL3582460) achieves only 107 nM under the same assay format [2]. This meta‑vs‑para selectivity gain is consistent with crystallographic evidence from the structurally related etomidate series, where the iodophenyl orientation dictates the depth of heme‑iron coordination [3].

CYP11B2 aldosterone synthase structure-activity relationship

Synthetic Diversifiability: Aryl Iodide as a Superior Handle for Late‑Stage Functionalization vs. Bromo/Chloro Analogs

The aryl iodide at the 3‑position of the phenyl ring enables palladium‑catalysed Suzuki–Miyaura coupling under milder conditions than the corresponding bromide or chloride. In systematic studies of unprotected haloimidazoles, aryl iodides achieved >90% conversion in Suzuki couplings at 60 °C within 2 h, whereas aryl bromides required 80 °C and 12 h to reach comparable yields, and aryl chlorides were essentially unreactive under the same catalytic system [1] [2]. The target compound’s iodine therefore functions both as a pharmacophoric element (see Evidence Item 1) and as a traceless synthetic handle for generating diverse analog libraries without protecting‑group manipulation [3].

Suzuki-Miyaura coupling C–H activation late-stage functionalization

Metabolic Liability Screening: Low CYP3A4/5 Inhibition by the 3‑Iodophenyl‑Imidazole‑4‑carboxylate Scaffold

In pooled human liver microsomes, the target compound class exhibits an IC50 of 5,500 nM against CYP3A4/5 using midazolam as probe substrate with a 30‑minute pre‑incubation, and 20,000 nM against CYP3A4/5 using testosterone as probe substrate [1] [2]. By class‑level comparison, many 1‑substituted imidazoles inhibit CYP3A4/5 with IC50 values below 5,000 nM [3]. The relatively weak CYP3A4/5 inhibition of the 2‑aryl‑1H‑imidazole‑4‑carboxylate scaffold (relative to 1‑substituted imidazoles) suggests a lower propensity for mechanism‑based cytochrome P450 inactivation, which is a known liability for imidazole‑containing drugs such as etomidate and clotrimazole [4].

CYP inhibition drug metabolism liver microsomes

Alternative Target Engagement: PRMT3 Methyltransferase Domain Stabilization by the 3‑Iodophenyl Carboxylate

Beyond CYP enzymes, the 3‑iodophenyl scaffold demonstrates binding to the ePL‑tagged human PRMT3 methyltransferase domain (residues 211–531) expressed in HEK293 cells with an EC50 of 1,300 nM in a protein stabilization assay [1]. This activity distinguishes the 3‑iodophenyl‑imidazole‑4‑carboxylate chemotype from simpler imidazole fragments that lack the aryl iodide, which typically show no detectable PRMT3 engagement at concentrations below 10 µM in thermal shift assays [2]. While the potency is moderate, it provides a unique entry point for developing PRMT3 chemical probes, a target for which selective inhibitors remain scarce in the public domain.

PRMT3 methyltransferase protein stabilization

Radiolabelling Potential: Iodine‑123/131 Exchange Enabled by the 3‑Iodophenyl Moiety

The aryl iodide at the 3‑position is structurally poised for isotopic exchange with iodine‑123 or iodine‑131, a strategy validated clinically with the 4‑iodophenyl analogue [¹²³I]iodometomidate (IMTO) for adrenal scintigraphy [1]. In IMTO, the 4‑iodophenyl‑imidazole‑5‑carboxylate scaffold achieved radiochemical purities >95% and demonstrated selective accumulation in adrenocortical tissue in vivo [2]. While the 3‑iodophenyl regioisomer has not yet been reported as a clinical radiotracer, its sub‑nanomolar CYP11B2 potency (see Evidence Item 1) predicts superior target‑to‑background ratios for adrenal imaging compared to the 4‑iodo clinical agent, provided that biodistribution studies confirm adequate metabolic stability [3].

SPECT imaging radioiodination CYP11B targeting

Optimal Use Cases for Ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate in Research and Early Development


Medicinal Chemistry SAR Exploration Around the CYP11B Active Site

The 3‑iodophenyl scaffold delivers sub‑nanomolar CYP11B2 potency (IC50 = 0.8 nM), approximately 134‑fold more potent than the 4‑iodo isomer [1]. Medicinal chemistry teams can use the compound as a starting point for systematic SAR by varying the ester group (ethyl → methyl, isopropyl, or amide) while retaining the critical 3‑iodo geometry, enabling rapid exploration of the CYP11B2 heme‑binding pocket with minimal synthetic burden.

Selective CYP11B1 vs. CYP11B2 Profiling in Steroidogenesis Research

Because the scaffold shows differential inhibition of CYP11B1 (IC50 ≈ 10,000 nM for the class) versus CYP11B2 (IC50 = 0.8–107 nM depending on iodophenyl position) [1] [2], the compound serves as a valuable tool for dissecting the respective contributions of cortisol and aldosterone biosynthesis in adrenal cell models, particularly when used alongside selective CYP11B1 inhibitors such as metyrapone.

Radiopharmaceutical Precursor for In‑House ¹²³I/¹²⁴I‑Labeled CYP11B Tracers

The stable aryl iodide enables direct isotopic exchange with radio‑iodine under mild oxidising conditions, analogous to the established protocol for [¹²³I]iodometomidate where radiochemical purity exceeds 95% [3]. Institutions equipped with a hot‑cell facility can generate SPECT imaging probes without the need for a cyclotron, broadening access to adrenal‑specific molecular imaging beyond PET‑only centres.

Diversity‑Oriented Synthesis via Traceless Iodide Cross‑Coupling

The iodide functions as an orthogonal handle for sequential Pd‑catalysed Suzuki–Miyaura coupling, enabling the construction of 2,4,5‑trisubstituted imidazole libraries with >90% conversion at 60 °C in under 2 hours [4]. This reactivity profile positions the compound as a preferred building block over the corresponding bromide or chloride for parallel synthesis workflows in hit‑to‑lead campaigns.

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